Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride

Medicinal Chemistry Cholinesterase Inhibition Structure–Activity Relationship

Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride (CAS 63884‑70‑8) is a synthetic phenyl N,N‑dimethylcarbamate bearing a quaternary dimethylazanium moiety that confers a permanent positive charge and high aqueous solubility. It belongs to the class of reversible acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors that carbamylate the catalytic serine residue, a mechanism shared with clinically used agents such as rivastigmine and neostigmine.

Molecular Formula C13H21ClN2O2
Molecular Weight 272.77 g/mol
CAS No. 63884-70-8
Cat. No. B13770958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride
CAS63884-70-8
Molecular FormulaC13H21ClN2O2
Molecular Weight272.77 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)OC(=O)N(C)C)[NH+](C)C.[Cl-]
InChIInChI=1S/C13H20N2O2.ClH/c1-6-10-9-11(17-13(16)15(4)5)7-8-12(10)14(2)3;/h7-9H,6H2,1-5H3;1H
InChIKeyCCNGSILPQMAFQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride (CAS 63884-70-8) and its procurement context


Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride (CAS 63884‑70‑8) is a synthetic phenyl N,N‑dimethylcarbamate bearing a quaternary dimethylazanium moiety that confers a permanent positive charge and high aqueous solubility . It belongs to the class of reversible acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors that carbamylate the catalytic serine residue, a mechanism shared with clinically used agents such as rivastigmine and neostigmine [1]. However, its unique regio‑isomeric substitution pattern—a 4‑dimethylamino group and a 3‑ethyl substituent on the phenyl ring—distinguishes it from the meta‑dimethylaminoethyl‑substituted rivastigmine family . This compound is primarily valued as a high‑purity reference material for analytical method development, impurity profiling, and as a pharmacological probe for structure–activity relationship (SAR) studies in cholinergic drug discovery programs .

Why Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride cannot be replaced by a generic analog


In‑class carbamate cholinesterase inhibitors cannot be freely interchanged because subtle variations in the phenyl‑ring substitution pattern, the N‑alkyl groups on the carbamate moiety, and the quaternary‑ammonium character dramatically alter inhibitory potency, enzyme‑subtype selectivity, peripheral versus central nervous system penetration, and pharmacokinetic clearance [1]. For example, the clinically approved drug rivastigmine (IC₅₀ 4.15 µM for AChE, 0.037 µM for BChE) relies on an N‑ethyl‑N‑methyl‑carbamate ester and a meta‑dimethylaminoethyl substituent to achieve brain penetration and balanced dual‑enzyme inhibition . The target compound substitutes an N,N‑dimethyl‑carbamate ester and relocates the dimethylamino group directly onto the phenyl ring at the para‑position with a meta‑ethyl group, while the hydrochloride salt ensures permanent cationic character . These structural modifications are predicted to alter the carbamylation rate constant (k₂), the decarbamylation half‑life, and the compound’s ability to cross lipid membranes, meaning that generic selection based solely on “carbamate AChE inhibitor” class membership will yield irreproducible results in both enzymatic assays and cellular models [1].

Head‑to‑head quantitative comparison: Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride versus its closest analogs


Structural regio‑isomerism: para‑dimethylamino / meta‑ethyl substitution versus meta‑dimethylaminoethyl substitution

The target compound (CAS 63884‑70‑8) features a para‑dimethylamino group directly bonded to the phenyl ring and a meta‑ethyl substituent. This regio‑isomeric arrangement contrasts sharply with the rivastigmine scaffold, which bears a meta‑dimethylaminoethyl side‑chain . The direct attachment of the dimethylamino group to the aromatic ring in 63884‑70‑8 reduces conformational flexibility and alters the pKₐ of the anilinium nitrogen relative to the benzylic dimethylamino group of rivastigmine . In a head‑to‑head comparison of phenyl N,N‑dimethylcarbamate regio‑isomers, the meta‑dimethylaminoethyl derivative (rivastigmine analog 1a, CAS 25081‑93‑0) exhibits an IC₅₀ of 30 nM against human AChE (Ellman assay, pH 7.4, 2 °C) [1]. The para‑dimethylamino‑3‑ethylphenyl isomer (63884‑70‑8) is expected to show a divergent inhibition profile because the quaternary dimethylazanium group alters the charge distribution and binding orientation within the enzyme active‑site gorge [2]. No identical IC₅₀ measurement has been reported for 63884‑70‑8 under the same assay conditions, making its pharmacological selectivity an open and experimentally addressable question .

Medicinal Chemistry Cholinesterase Inhibition Structure–Activity Relationship

Permanent cationic charge versus neutral free base: solubility and membrane permeability

As a hydrochloride salt, CAS 63884‑70‑8 exists as a quaternary dimethylazanium species bearing a permanent positive charge, regardless of pH . This is in direct contrast to the free‑base form of rivastigmine (LogP ≈ 2.14–2.76), which is a neutral tertiary amine capable of passive diffusion across the blood–brain barrier [1]. Neostigmine, another quaternary dimethylcarbamate, also carries a permanent positive charge and shows negligible CNS penetration [2]. The permanent charge of 63884‑70‑8 predicts high aqueous solubility (>10 mg/mL estimated from structural analogs) and exclusion from the CNS compartment, making it suitable as a peripherally restricted cholinesterase probe or as a negative control in CNS‑penetration assays . By contrast, rivastigmine reaches brain concentrations sufficient for therapeutic acetylcholinesterase inhibition [1].

Physicochemical Properties Drug Delivery BBB Penetration

Available purity grades and supplier specifications: benchmark for analytical reference standards

Commercial suppliers list CAS 63884‑70‑8 at purities ≥95% (HPLC) for research‑grade applications . This compound is catalogued alongside the methiodide analog (CAS 63981‑69‑1) and the regio‑isomeric 2‑dimethylamino‑4‑ethylphenyl ester hydrochloride (CAS 63884‑69‑5), enabling direct procurement of a matched isomeric set for analytical method validation . By comparison, the USP Reference Standard for Rivastigmine Related Compound B (CAS 25081‑93‑0) is supplied at a certified purity with a documented uncertainty budget suitable for compendial quality control . For laboratories requiring an in‑house reference standard of a structurally distinct, permanently charged dimethylcarbamate impurity, CAS 63884‑70‑8 offers a well‑characterized alternative to the more common rivastigmine‑derived impurities .

Analytical Chemistry Reference Standards Impurity Profiling

Predicted metabolic stability: dimethylcarbamate versus ethyl‑methyl‑carbamate ester

The N,N‑dimethylcarbamate ester of CAS 63884‑70‑8 is expected to undergo cholinesterase‑mediated hydrolysis at a rate that depends on the steric and electronic environment of the carbamate carbonyl [1]. SAR studies on phenyl N,N‑dimethylcarbamates demonstrate that the second‑order carbamylation rate constant (kᵢ) is highly sensitive to the nature and position of substituents on the phenyl ring; electron‑withdrawing groups accelerate carbamylation, while ortho‑substituents can sterically hinder the approach of the catalytic serine [1]. The target compound’s para‑dimethylamino group is electron‑donating, which is predicted to reduce the electrophilicity of the carbamate carbonyl relative to the unsubstituted phenyl N,N‑dimethylcarbamate, potentially lowering the carbamylation rate compared to neostigmine (IC₅₀ ≈ 19–50 nM for electric eel AChE) [2]. Furthermore, the N,N‑dimethylcarbamate ester yields a dimethylcarbamoyl‑enzyme intermediate that decarbamylates with a half‑life on the order of 15–30 minutes, in contrast to the N‑ethyl‑N‑methylcarbamate of rivastigmine, which produces a more slowly reversing carbamoyl adduct [1].

Drug Metabolism Pharmacokinetics Carbamate Hydrolysis

Recommended procurement and application scenarios for Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride (CAS 63884-70-8)


Peripherally restricted cholinesterase probe for ex vivo tissue pharmacology

Because of its permanent quaternary dimethylazanium charge, CAS 63884‑70‑8 is predicted to be excluded from the central nervous system, analogous to neostigmine [1]. This property makes it suitable for studies requiring selective inhibition of peripheral acetyl‑ and butyryl‑cholinesterase without confounding CNS effects, such as in isolated organ bath experiments, neuromuscular junction preparations, or in situ perfused liver models where plasma cholinesterase activity must be controlled [2].

Analytical reference marker for impurity profiling of rivastigmine and related carbamate drugs

CAS 63884‑70‑8 serves as a structurally distinct dimethylcarbamate impurity that can be spiked into rivastigmine drug substance or drug product samples as a system suitability marker for HPLC‑UV or LC‑MS/MS methods . Its unique retention time and mass spectrum (exact mass: 272.129 Da) enable unambiguous identification, supporting compliance with ICH Q3A/Q3B impurity guidelines during pharmaceutical development .

Structure–activity relationship (SAR) studies on phenyl carbamate cholinesterase inhibitors

The regio‑isomeric pairing of CAS 63884‑70‑8 (para‑dimethylamino, meta‑ethyl) with its close analogs—CAS 63884‑69‑5 (ortho‑dimethylamino, para‑ethyl) and CAS 25081‑93‑0 (meta‑dimethylaminoethyl, unsubstituted phenyl)—enables systematic exploration of how the position of the basic nitrogen and the alkyl substituent on the phenyl ring modulates enzyme inhibition kinetics, selectivity between AChE and BChE, and the rate of carbamylation–decarbamylation [3].

Quality control reference for combinatorial chemistry libraries targeting the cholinergic system

Medicinal chemistry groups synthesizing focused libraries of N,N‑dimethylcarbamate derivatives can use CAS 63884‑70‑8 as a readily available, well‑characterized benchmark compound for plate‑based AChE/BChE screening assays. Its commercial availability at ≥95% purity from multiple suppliers ensures batch‑to‑batch consistency for long‑term screening campaigns .

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